2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a synthetically derived molecule classified as a selective antagonist of the κ-opioid receptor (KOR) [, ]. This molecule has demonstrated high affinity for human, rat, and mouse KOR in vitro []. Due to its interaction with the KOR, PF-04455242 has been investigated for its potential in modulating various neurological processes and behaviors, particularly those related to stress response, mood, and addiction [].
2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine, with the International Union of Pure and Applied Chemistry name 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, is a chemical compound with the molecular formula CHN and a molecular weight of 153.23 g/mol. This compound is characterized by its unique structure, which includes a propanamine backbone substituted with a methyl group and a pyrazole moiety. The compound is classified under amines, specifically as a secondary amine due to the presence of two carbon substituents on the nitrogen atom.
The compound is cataloged under the Chemical Abstracts Service number 1152548-59-8 and is noted for its high purity (97%) in commercial preparations . It falls within the broader category of pyrazole derivatives, which have gained attention in medicinal chemistry for their diverse biological activities, including potential applications in pharmaceuticals targeting various diseases.
The synthesis of 2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine can be achieved through several methods, primarily involving nucleophilic substitution reactions. One common synthetic route involves the reaction of 2-methylpropan-1-amine with 1-methyl-1H-pyrazole under controlled conditions to ensure selectivity and yield.
The synthesis typically requires:
The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the pyrazole derivative, leading to the formation of the desired product through an amination process.
2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine can undergo various chemical reactions typical for amines and pyrazoles, including:
These reactions often require specific conditions such as anhydrous solvents and inert atmospheres to prevent side reactions. The reactivity of the pyrazole ring also allows for potential modifications that could enhance biological activity or selectivity.
The mechanism of action for compounds like 2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine typically involves interaction with biological targets such as receptors or enzymes. Pyrazole derivatives have been shown to modulate various biological pathways, potentially acting as:
Receptor Modulators: They may act on androgen receptors or other nuclear receptors, influencing gene expression and cellular responses .
2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine is expected to exhibit:
Appearance: Red-brown powder (as inferred from related compounds).
Chemical properties include:
Solubility: Likely soluble in polar organic solvents due to its amine functionality.
Stability: Generally stable under ambient conditions but may be sensitive to strong acids or bases.
This compound has potential applications in medicinal chemistry, particularly in:
Pharmaceutical Development: As a scaffold for developing new drugs targeting androgen receptors or other pathways involved in diseases such as cancer .
Biological Research: Utilized in studies investigating receptor modulation, signaling pathways, and therapeutic efficacy against various conditions.
Pyrazole-containing compounds demonstrate exceptional therapeutic relevance, constituting approximately 8% of all small-molecule drugs approved between 2010-2020. Their broad utility stems from three key characteristics: bioisosteric replacement potential for carboxylic acids and amides, favorable π-stacking capability with aromatic amino acid residues, and hydrogen bonding capacity via ring nitrogen atoms and substituents. The 1-methyl-1H-pyrazol-4-yl motif specifically enhances blood-brain barrier permeability in neurological agents while maintaining aqueous solubility—a critical balance often challenging to achieve in central nervous system (CNS) drug development.
Table 1: Therapeutic Areas Exploiting Pyrazole-Based Scaffolds
Therapeutic Area | Clinical Applications | Biological Targets |
---|---|---|
Central Nervous System | Anxiolytics, Antidepressants | GABAA receptors, Serotonin transporters |
Infectious Diseases | Antibacterials, Antifungals | Enoyl-ACP reductase, Lanosterol demethylase |
Metabolic Disorders | Antidiabetics, Antiobesity agents | Cannabinoid receptors, PPARγ |
Oncology | Kinase inhibitors | BRAFV600E, ALK, CDK4/6 |
Biological screening reveals that 4-aminomethyl-substituted pyrazoles exhibit enhanced target engagement through two complementary mechanisms: the amino group participates in salt bridge formation with aspartate/glutamate residues, while the methylene linker provides conformational flexibility for optimal binding orientation. This pharmacophore demonstrates particular efficacy in antimicrobial scaffolds, where derivatives disrupt microbial membranes and inhibit essential enzymes like DNA gyrase and dihydrofolate reductase. Recent investigations indicate that lipophilic substitutions on the amine moiety—such as the isobutyl group in 2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine—significantly enhance Gram-positive antibacterial activity by promoting penetration through peptidoglycan layers [4] .
Substituent positioning on the pyrazole ring critically determines biological activity profiles through steric, electronic, and pharmacokinetic modifications. The 1-methyl group on nitrogen serves dual purposes: it prevents undesirable metabolic N-oxidation and eliminates hydrogen bonding donor capacity, thereby increasing lipophilicity and membrane permeability. Position C4 demonstrates exceptional tolerance for diverse substituents, with aminomethyl derivatives exhibiting superior metabolic stability compared to C4-amino analogues due to reduced hepatic glucuronidation. The title compound 2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine exemplifies strategic substitution, featuring a sterically shielded primary amine that resists oxidative deamination while maintaining hydrogen-bonding potential [1] [3].
Table 2: Impact of Pyrazole C4 Substituents on Molecular Properties
C4 Substituent | logP* | TPSA (Ų) | H-Bond Donors | Biological Half-life |
---|---|---|---|---|
-CH2NH2 | 0.15 | 43.8 | 1 | 2.3 h |
-CH2NHCH3 | 0.78 | 32.7 | 0 | 3.8 h |
-CH2N(CH3)2 | 1.24 | 21.6 | 0 | 5.1 h |
-CH2NHCH2CH(CH3)2 (Title Compound) | 1.92 | 32.7 | 0 | 6.9 h |
*Calculated partition coefficients
The isobutylamine extension in 2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine introduces significant three-dimensional bulk through its geminal dimethyl motif. This branching achieves three objectives: (1) it elevates logP to optimal ranges (1.5-3.0) for tissue penetration; (2) it sterically protects the amine from enzymatic metabolism; and (3) it induces ligand-receptor binding through hydrophobic interactions without compromising water solubility. Comparative studies with linear propyl analogues demonstrate 10-fold enhanced receptor binding affinity for branched derivatives, attributable to favorable van der Waals contacts within hydrophobic binding pockets. The hydrochloride salt formation capability—demonstrated by CAS# 1856075-19-8—further enhances crystallinity for purification and aqueous solubility for biological testing [3] [7].
This targeted pyrazolylmethylamine derivative represents a strategic evolution from first-generation compounds like 1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine (CAS# 43534991) through deliberate molecular hybridization. By incorporating a methylene spacer between the pyrazole and isobutylamine, the molecule gains torsional flexibility for improved conformational adaptation to biological targets while preserving metabolic stability. Preliminary virtual screening indicates exceptional complementarity with aminergic G-protein-coupled receptors—particularly serotonin 5-HT1A/2A and adrenergic α2 subtypes—due to the protonatable amine's spatial positioning 5.2-6.8 Å from the pyrazole centroid. This distance matches inter-residue separation in orthosteric binding pockets [2] [8].
The compound's synthetic tractability via reductive amination between 1-methyl-1H-pyrazole-4-carbaldehyde and isobutylamine provides rapid access to structural analogs. Furthermore, its crystalline dihydrochloride form (CAS# 3028201-43-3) facilitates characterization and formulation development. Unlike rigid bicyclic counterparts, this scaffold permits systematic exploration of steric and electronic effects through modifications at three sites: N1 alkylation, C4 linker extension, and amine alkyl branching. These attributes collectively position 2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine as a versatile precursor for developing CNS-active agents with improved blood-brain barrier penetration versus commercial antidepressants [5] [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: